Cyclopentyltriphenylphosphonium bromide
Overview
Description
Cyclopentyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C23H24P.Br. It is a quaternary phosphonium salt, where the phosphorus atom is bonded to three phenyl groups and one cyclopentyl group, with bromide as the counterion. This compound is commonly used in organic synthesis, particularly in the preparation of Wittig reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cyclopentyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, under reflux conditions. The general reaction is as follows:
Ph3P+C5H9Br→Ph3P+C5H9Br−
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to accelerate the reaction. This method can achieve high yields in a shorter time compared to conventional heating methods. The reaction is typically carried out at 60°C for 30 minutes in the presence of THF .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyltriphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Typical solvents include THF, acetonitrile, and dichloromethane.
Major Products
The major products of these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium methoxide would yield cyclopentyltriphenylphosphonium methoxide.
Scientific Research Applications
Cyclopentyltriphenylphosphonium bromide is widely used in scientific research, particularly in the following areas:
Organic Synthesis: It is used as a precursor for the synthesis of Wittig reagents, which are essential for the preparation of alkenes.
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules and pharmaceutical intermediates.
Material Science: It is employed in the preparation of phosphonium-based ionic liquids, which have applications in catalysis and electrochemistry
Mechanism of Action
The mechanism of action of cyclopentyltriphenylphosphonium bromide primarily involves its role as a phosphonium salt. In organic synthesis, it acts as a source of the phosphonium ylide, which can react with carbonyl compounds to form alkenes via the Wittig reaction. The molecular target in this case is the carbonyl group, and the pathway involves the formation of a betaine intermediate, followed by the elimination of the phosphine oxide.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Benzyltriphenylphosphonium bromide
Uniqueness
Cyclopentyltriphenylphosphonium bromide is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other similar compounds. This can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
cyclopentyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYWSVSFFTZZPE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371008 | |
Record name | Cyclopentyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7333-52-0 | |
Record name | Cyclopentyltriphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7333-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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